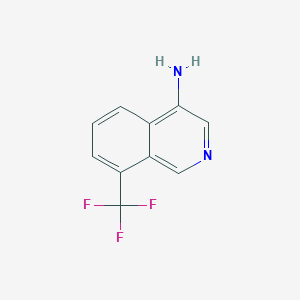

8-(Trifluoromethyl)isoquinolin-4-amine

Description

The Isoquinoline (B145761) Nucleus in Chemical Sciences: A Review

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can provide potent and selective ligands for a range of different biological targets. sigmaaldrich.comnih.govbldpharm.com It is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govnih.gov This structure is the backbone of thousands of natural alkaloids and a vast number of synthetic compounds with significant therapeutic importance. sigmaaldrich.comnih.govnih.govjst.go.jp

Naturally occurring isoquinoline alkaloids are found widely in the plant kingdom, in families such as Papaveraceae (poppy) and Berberidaceae (barberry). nih.govjst.go.jp These natural products, including morphine and berberine, have been used in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties. nih.govjst.go.jpresearchgate.net

The versatility of the isoquinoline scaffold has led to its integration into a wide array of therapeutic agents currently in clinical use or trials for treating a broad spectrum of diseases, including:

Cancer: Many isoquinoline derivatives exhibit antitumor and antiproliferative activities. nih.govchemicalbook.com

Infectious Diseases: The scaffold is a key component in antimalarial, antiviral, antifungal, and antibacterial drugs. evitachem.com

Neurological and Cardiovascular Conditions: These compounds are used to treat nervous system diseases, respiratory ailments, and cardiovascular disorders. nih.gov

The basicity of the isoquinoline ring, conferred by the lone pair of electrons on the nitrogen atom, and the ability to modify its electronic properties through substitution make it a highly adaptable and valuable core for drug design. nih.gov

Significance of Trifluoromethylation in Contemporary Chemical Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design. chemicalbook.com This functional group, derived from a methyl group by replacing all three hydrogen atoms with fluorine, imparts unique and highly desirable properties to a parent molecule. parchem.com The significance of trifluoromethylation stems from its profound effects on a compound's physicochemical and biological characteristics.

Key properties enhanced by the -CF3 group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation. This can increase a drug's half-life and reduce the required dosage. rsc.org

Lipophilicity: The trifluoromethyl group is one of the most lipophilic substituents, which can enhance a molecule's ability to permeate biological membranes, thereby improving absorption and distribution. rsc.orgnih.gov

Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic environment of a molecule, potentially improving electrostatic interactions and hydrogen bonding with biological targets. rsc.orgmdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, like chlorine or a methyl group, to fine-tune steric and electronic properties. parchem.com

The incorporation of -CF3 groups is a proven strategy for enhancing the efficacy of pharmaceuticals and agrochemicals. nih.govchemicalbook.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). parchem.com

| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |

| Electronegativity (Pauling) | 2.20 | 2.55 (Carbon) | 3.16 | 3.44 (Avg. effect) |

| Hansch Lipophilicity (π) | 0.00 | 0.56 | 0.71 | 0.88 |

| Metabolic Stability | Low | Low (Oxidizable) | Moderate | High |

This table provides a comparative overview of the properties influenced by the trifluoromethyl group versus other common substituents.

Academic Rationale for Investigating 8-(Trifluoromethyl)isoquinolin-4-amine

While specific research publications on this compound are scarce, the academic rationale for its investigation can be constructed from established principles of medicinal chemistry. The compound represents a logical convergence of a biologically validated scaffold (isoquinoline) and a performance-enhancing functional group (trifluoromethyl).

The primary rationale is based on a hybrid pharmacophore approach . This strategy involves combining two or more pharmacophoric units to create a new molecule with potentially synergistic or improved biological activity. researchgate.net In this case:

The 4-aminoisoquinoline (B122460) core is a known pharmacophore. The amino group at the 4-position provides a key vector for interaction with biological targets and a convenient synthetic handle for further molecular elaboration.

The 8-trifluoromethyl substitution is intended to confer the benefits of trifluoromethylation, such as increased metabolic stability and enhanced binding affinity. rsc.org

Researchers would synthesize this compound to explore its potential as a novel building block for new chemical entities (NCEs) in drug discovery programs. The hypothesis is that the unique electronic and steric properties of the trifluoromethyl group at the 8-position will modulate the biological activity of the 4-aminoisoquinoline scaffold in a favorable way, potentially leading to new lead compounds for various diseases, particularly in areas like oncology and infectious disease where isoquinoline and quinoline (B57606) analogs have shown promise. researchgate.net

Scope and Key Research Trajectories for the Compound

The primary research trajectory for this compound is its use as a specialized building block or intermediate in synthetic chemistry. Its value lies not as an end-product, but as a starting point for creating more complex molecules.

Key research directions would likely include:

Development of Novel Synthetic Routes: Creating efficient, scalable, and cost-effective methods to synthesize this compound itself. This could involve multi-step processes starting from simpler precursors.

Library Synthesis: Using the amine group at the 4-position as a reactive handle to attach a wide variety of other chemical moieties. This allows for the rapid generation of a library of diverse derivatives.

Biological Screening: Systematically testing the synthesized library of derivatives against a panel of biological targets. Given the history of related compounds, initial screening would likely focus on:

Kinase inhibition (for anticancer applications)

Antiparasitic activity (particularly antimalarial) evitachem.com

Antimicrobial and antiviral assays

Structure-Activity Relationship (SAR) Studies: Once a derivative shows promising activity, SAR studies would be conducted. This involves synthesizing and testing closely related analogs to understand which parts of the molecule are essential for its biological effect, helping to optimize the lead compound for potency and selectivity. researchgate.net

The presence of this compound in the catalogs of chemical suppliers, despite a lack of academic literature, strongly suggests it is being used in proprietary industrial research and development, likely within the pharmaceutical or agrochemical sectors. nih.gov

Compound Information Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 2708281-64-3 | nih.gov |

| Molecular Formula | C₁₀H₇F₃N₂ | nih.gov |

| Molecular Weight | 212.17 g/mol | rsc.org |

| Synonyms | 8-(trifluoromethyl)-4-isoquinolinamine | - |

Structure

3D Structure

Properties

Molecular Formula |

C10H7F3N2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

8-(trifluoromethyl)isoquinolin-4-amine |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-7(8)4-15-5-9(6)14/h1-5H,14H2 |

InChI Key |

NJUHGCOOJPJGSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Trifluoromethyl Isoquinolin 4 Amine and Its Core Scaffolds

Strategic Approaches to Isoquinoline (B145761) Ring Construction

The formation of the isoquinoline skeleton is a critical step that can be achieved through several classic and modern cyclization reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

De novo synthesis involves constructing the isoquinoline ring from precursors that already contain the trifluoromethyl group. This strategy ensures the correct positioning of the CF3 moiety from the outset.

Two prominent methods for this approach are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction : This reaction facilitates the cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org For the synthesis of the 8-(trifluoromethyl)isoquinoline core, the required precursor would be N-formyl-2-(2-(trifluoromethyl)phenyl)ethylamine. The reaction proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.comorganic-chemistry.org However, the Bischler-Napieralski reaction is most effective when the benzene (B151609) ring has electron-donating groups. nrochemistry.com The presence of the strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating harsher reaction conditions, such as the use of P₂O₅ in refluxing POCl₃, to achieve cyclization. wikipedia.orgjk-sci.com The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. wikipedia.org

Pomeranz-Fritsch Reaction : This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org To obtain an 8-substituted isoquinoline, the corresponding 2-substituted benzaldehyde is required—in this case, 2-(trifluoromethyl)benzaldehyde. The reaction is typically promoted by strong acids like sulfuric acid. wikipedia.org This pathway offers a direct route to the aromatic isoquinoline skeleton. organicreactions.org

An alternative strategy involves synthesizing an isoquinoline ring first and then introducing the trifluoromethyl group at the C-8 position. Modern trifluoromethylation methods often employ radical-based reagents. While these reactions are powerful, achieving high regioselectivity on complex heterocyclic systems can be challenging. For instance, the use of Togni's reagent or other CF₃ radical precursors could potentially install the trifluoromethyl group, but may lead to a mixture of positional isomers.

Once the 8-(trifluoromethyl)isoquinoline scaffold is obtained, the amine group can be introduced at the C-4 position. The most common precursor for this transformation is 4-chloro-8-(trifluoromethyl)isoquinoline. The primary method for this conversion is nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, the 4-chloro derivative is treated with an amine source, such as ammonia or an alkylamine, in a suitable solvent. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. libretexts.org The trifluoromethyl group at the C-8 position, being strongly electron-withdrawing, activates the isoquinoline ring system towards nucleophilic attack, making the SNAr reaction at the C-4 position a highly viable strategy. libretexts.org The reaction typically proceeds under heated conditions. nih.gov

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination offers a powerful and versatile alternative to classical SNAr for the synthesis of aryl amines. wikipedia.org

This reaction would involve coupling 4-chloro-8-(trifluoromethyl)isoquinoline with an amine equivalent using a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the reaction's success and can range from bidentate phosphines like BINAP and DPEphos to sterically hindered monophosphine ligands. nih.govjk-sci.com The base, typically a strong one like sodium tert-butoxide (NaOt-Bu) or a milder one like potassium phosphate (K₃PO₄), plays a critical role in the catalytic cycle. nih.govjk-sci.com This method is known for its broad substrate scope and functional group tolerance, often providing higher yields and milder conditions compared to SNAr. wikipedia.org

| Table 1: Comparison of Amination Strategies for 4-Halo-Heterocycles | ||||

|---|---|---|---|---|

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., NH₃, RNH₂), Solvent (e.g., EtOH, DMSO) | High temperature (100-150 °C) nih.gov | Operationally simple, no metal catalyst required. | Requires harsh conditions, limited substrate scope. wikipedia.org |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., DPEphos, Josiphos), Base (e.g., NaOt-Bu, K₃PO₄) nih.gov | Milder temperature (80-110 °C) nih.gov | High yields, broad substrate scope, functional group tolerance. wikipedia.org | Requires expensive catalyst/ligand, sensitive to air/moisture. |

Precursor Chemistry and Building Block Utilization

The successful synthesis of 8-(Trifluoromethyl)isoquinolin-4-amine relies on the availability of key precursors. The choice of synthetic route dictates the necessary starting materials.

| Table 2: Key Precursors and Their Synthetic Utility | ||

|---|---|---|

| Precursor | CAS Number | Application in Synthesis |

| 2-(2-(Trifluoromethyl)phenyl)ethylamine | 3038-48-0 nih.gov | Starting material for the Bischler-Napieralski reaction to form the isoquinoline core. nrochemistry.com |

| 2-(Trifluoromethyl)benzaldehyde | 447-52-9 | Starting material for the Pomeranz-Fritsch reaction. thermofisher.com |

| 4-Chloro-8-(trifluoromethyl)isoquinoline | Not Available | Key intermediate for introducing the C-4 amine group via SNAr or Buchwald-Hartwig amination. nih.govnih.gov |

| 2-(Trifluoromethyl)aniline | 88-17-5 | Potential starting material for the multi-step synthesis of the 4-chloro-8-(trifluoromethyl)isoquinoline intermediate. google.com |

Optimization of Reaction Conditions and Yields for this compound

Optimizing the reaction conditions for each step is crucial for maximizing the yield and purity of the final product. For the key amination step, several parameters can be adjusted.

In the Buchwald-Hartwig amination of related 4-chloroquinolines, an iterative screening of catalysts, ligands, and bases has shown that a combination of Pd(OAc)₂ as the catalyst, DPEphos as the ligand, and K₃PO₄ as the base provides a mild and convenient system. nih.gov The choice of ligand is particularly impactful; for instance, the Josiphos ligand CyPFtBu has been shown to be highly effective for coupling primary amines with heteroaryl chlorides, yielding excellent results. nih.gov Solvent choice (e.g., toluene, dioxane) and temperature also significantly influence reaction efficiency.

For SNAr reactions, optimization typically involves screening different solvents to ensure solubility and appropriate boiling points, adjusting the temperature to drive the reaction to completion, and using an excess of the amine nucleophile to improve the reaction rate.

Stereoselective Synthesis Approaches

While this compound itself is an aromatic compound and thus lacks chiral centers, stereoselective synthesis methodologies are highly relevant for the preparation of its saturated derivatives, such as chiral tetrahydroisoquinolines. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. The stereoselective synthesis of these scaffolds often involves the asymmetric reduction of the isoquinoline core or related precursors.

A primary strategy for achieving enantiomerically pure tetrahydroisoquinolines is through the catalytic asymmetric reduction of prochiral precursors like enamines, imines, or the isoquinoline ring itself. mdpi.com Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are prominent methods in this regard. mdpi.com These reactions typically employ chiral ligands to induce stereoselectivity.

For instance, the asymmetric hydrogenation of N-heteroaromatics, including isoquinolines, presents challenges due to the aromatic stability and potential for catalyst poisoning by the substrate or product. mdpi.com Despite these hurdles, various chiral organometallic catalysts, such as those based on iridium, rhodium, and ruthenium, have been developed for the enantioselective synthesis of tetrahydroisoquinolines. mdpi.com

Another effective approach is the asymmetric hydrogenation of enamines derived from isoquinolines, which proceeds through an enamine-imine tautomerization followed by a stereoselective reduction of the imine or iminium ion intermediate. mdpi.com Chiral phosphoramidite ligands, for example, have demonstrated unique stereoselectivity in such transition-metal-catalyzed reactions. mdpi.com

Asymmetric transfer hydrogenation offers an alternative to using hydrogen gas, employing hydrogen donors like formic acid or isopropanol. mdpi.com This method has been successfully applied to the asymmetric reduction of imines and N-heteroaromatics, utilizing both transition-metal catalysts and organocatalysts. mdpi.com

Furthermore, the addition of nucleophiles to trifluoromethyl-substituted imines is a key strategy for the stereoselective synthesis of α-trifluoromethyl amines, which can be precursors to chiral tetrahydroisoquinoline structures. nih.gov Catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a common method for preparing these chiral amines. nih.gov

The development of chiral primary amine catalysts has also enabled enantioselective cycloaddition reactions to construct complex heterocyclic systems containing a tetrahydroisoquinoline core. For example, a [3 + 2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines, catalyzed by a chiral primary amine, can produce dinitrogen-fused heterocycles with high enantioselectivity and diastereoselectivity. nih.gov

While direct stereoselective synthesis of this compound is not applicable, the principles of asymmetric synthesis are crucial for accessing its chiral, non-aromatic analogs, which are of significant pharmacological importance.

Spectroscopic and Structural Elucidation of 8 Trifluoromethyl Isoquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Constants

A ¹H NMR spectrum of 8-(Trifluoromethyl)isoquinolin-4-amine would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) would reveal connectivity between neighboring protons. A predicted spectrum would show signals for the protons on the isoquinoline (B145761) ring system and the amine group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-1 | - | - | - |

| H-3 | - | - | - |

| H-5 | - | - | - |

| H-6 | - | - | - |

| H-7 | - | - | - |

| -NH₂ | - | - | - |

No experimental data is currently available.

¹³C NMR Spectral Analysis: Carbon Skeleton Characterization

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the isoquinoline core and the trifluoromethyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | - |

| C-3 | - |

| C-4 | - |

| C-4a | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-8 | - |

| C-8a | - |

| -CF₃ | - |

No experimental data is currently available.

¹⁹F NMR Spectral Analysis: Trifluoromethyl Group Environment

¹⁹F NMR spectroscopy is specifically used to analyze fluorine-containing compounds. For this compound, this technique would provide a single, characteristic signal for the trifluoromethyl (-CF₃) group. The chemical shift of this signal would help confirm the electronic environment of the CF₃ group as influenced by the isoquinoline ring.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This measurement would allow for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. The expected exact mass would be calculated based on the molecular formula C₁₀H₇F₃N₂.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The primary amine (–NH2) group would typically show a pair of N-H stretching vibrations in the region of 3500-3300 cm-1. upi.edu The aromatic C-H stretching vibrations of the isoquinoline ring system are expected in the 3100-3000 cm-1 range. irphouse.com

The C=C and C=N stretching vibrations of the isoquinoline core will produce a series of complex bands in the 1650-1450 cm-1 region. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group will significantly influence the electronic distribution and bond vibrations within the molecule. The C-F stretching vibrations of the -CF3 group are anticipated to produce very strong and characteristic absorption bands in the region of 1350-1100 cm-1. The N-H bending vibration of the primary amine is expected around 1600 cm-1.

A summary of expected characteristic FT-IR absorption bands is provided in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Primary Amine | N-H Stretch | 3500 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Isoquinoline Core | C=C and C=N Stretch | 1650 - 1450 |

| Primary Amine | N-H Bend | ~1600 |

| Trifluoromethyl | C-F Stretch | 1350 - 1100 |

Table 2: Predicted FT-IR Frequencies for this compound

The C-F stretching vibrations of the trifluoromethyl group are also expected to be visible in the Raman spectrum, though they may be weaker than in the FT-IR spectrum. The symmetric vibrations of the entire molecular framework will produce a unique "fingerprint" in the lower frequency region of the Raman spectrum, which is highly specific to the compound's structure. Due to the polarizability changes associated with the vibrations of the fused aromatic system, the ring breathing modes are expected to be particularly intense in the Raman spectrum. nih.gov

A summary of expected prominent Raman shifts is presented in Table 3.

| Functional Group/Vibration | Expected Raman Shift (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Isoquinoline Ring Breathing | 1000 - 1600 |

| C-F Symmetric Stretch | ~1100 |

Table 3: Predicted Raman Shifts for this compound

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As of the current date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, insights into its potential solid-state architecture can be inferred from the crystal structures of related compounds. For instance, the crystal structure of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol reveals how trifluoromethyl-substituted isoquinoline moieties can pack in the solid state, often involving hydrogen bonding and π-π stacking interactions. researchgate.net

A hypothetical representation of the key intermolecular interactions is provided in Table 4.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | -NH2 | N (isoquinoline) |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring |

Table 4: Predicted Intermolecular Interactions in the Solid State of this compound

Due to a lack of available scientific research and data, a detailed article on the computational chemistry and theoretical investigations of this compound cannot be generated at this time. Extensive searches for scholarly articles and computational studies focusing on this specific compound did not yield the necessary information to fulfill the detailed outline provided in the user request.

The requested sections and subsections require specific data from quantum chemical calculations, molecular modeling, and spectroscopic analysis, which are not present in publicly accessible scientific literature. Without these foundational research findings, it is not possible to provide a thorough, informative, and scientifically accurate article as instructed.

Further research on this compound would be required to generate the content for the specified topics.

Computational Chemistry and Theoretical Investigations of 8 Trifluoromethyl Isoquinolin 4 Amine

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies with Relevant Protein Targets (Theoretical Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-(trifluoromethyl)isoquinolin-4-amine, docking studies are instrumental in identifying potential protein targets and elucidating the theoretical binding modes. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous isoquinoline (B145761) derivatives provides a framework for predicting its interactions.

Studies on similar isoquinoline compounds have shown their potential to interact with a variety of protein targets, including kinases, which are crucial regulators of cell cycle progression. For instance, derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). The binding of these inhibitors is often characterized by hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. Given the structural similarities, it is plausible that this compound could also form key interactions with the hinge region of a kinase, with the amino group acting as a hydrogen bond donor. The trifluoromethyl group, known for its electron-withdrawing properties and ability to form strong non-covalent interactions, could further enhance binding affinity and selectivity.

Furthermore, research on other isoquinoline derivatives has demonstrated their activity against targets such as monoamine oxidases (MAO) and enzymes in pathogenic organisms. For example, molecular docking of certain nitroheterocycles with Trypanosoma brucei type I nitroreductase has revealed specific binding modes involving hydrogen bonds with amino acid residues like threonine and phenylalanine. These findings suggest that this compound could be investigated for its potential to bind to similar targets.

A hypothetical docking study of this compound with a protein kinase might reveal the following interactions, as extrapolated from related compounds:

| Interaction Type | Potential Interacting Residues | Functional Group on Ligand |

| Hydrogen Bond | Hinge region amino acids (e.g., Cys, Asp) | 4-amino group |

| Hydrophobic Interaction | Hydrophobic pocket residues (e.g., Leu, Val, Ile) | Isoquinoline ring system |

| Halogen Bond/Hydrophobic | Residues near the trifluoromethyl group | 8-trifluoromethyl group |

| Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | Isoquinoline ring |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Pre-clinical Contexts

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. These predictions help to identify potential pharmacokinetic challenges early in the drug development process. Various computational models and software are available to predict these parameters based on the chemical structure of a molecule.

For this compound, a predicted ADME profile can be constructed based on its structural features and by analogy to other trifluoromethylated and aminoquinoline compounds.

Absorption:

Human Intestinal Absorption (HIA): Compounds with good intestinal absorption are more likely to be orally bioavailable. The presence of both lipophilic (trifluoromethyl group, isoquinoline core) and hydrophilic (amino group) features suggests that this compound would likely have moderate to good intestinal absorption.

Cell Permeability (Caco-2): This is an in vitro model for intestinal absorption. The predicted permeability would depend on the balance of its physicochemical properties.

Distribution:

Plasma Protein Binding (PPB): Many drugs bind to plasma proteins, which can affect their distribution and availability. Compounds with aromatic rings often exhibit some degree of plasma protein binding.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Isoquinoline derivatives have been shown to be metabolized by CYP enzymes. The trifluoromethyl group can influence metabolic stability, sometimes blocking sites of metabolism. It is important to predict whether this compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) to anticipate potential drug-drug interactions.

Excretion:

The route of excretion (renal or hepatic) would be influenced by the compound's metabolism and water solubility.

A summary of predicted ADME properties for a compound like this compound, based on general principles, is presented below:

| ADME Parameter | Predicted Property | Rationale based on Chemical Structure |

| Human Intestinal Absorption | Good | Balance of lipophilic and hydrophilic groups. |

| Blood-Brain Barrier Penetration | Possible | Lipophilicity enhanced by CF3 group, but polar amine may limit it. |

| Plasma Protein Binding | Moderate to High | Presence of aromatic isoquinoline ring. |

| CYP450 Metabolism | Likely Substrate | Aromatic systems are often metabolized by CYPs. CF3 may influence rate. |

| hERG Inhibition | Low to Moderate Risk | A common liability for amine-containing heterocycles; needs specific assessment. |

| Ames Mutagenicity | Low Risk | No obvious structural alerts for mutagenicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

While no specific QSAR models for this compound are publicly available, QSAR studies have been successfully applied to various classes of isoquinoline derivatives to understand the structural requirements for their biological activities, such as the inhibition of monoamine oxidase or anticancer activity.

A typical QSAR study on a series of isoquinoline derivatives would involve the following steps:

Data Set Collection: A set of isoquinoline analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, steric and electronic fields).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

For a hypothetical QSAR model involving this compound, key descriptors would likely include:

Electronic Descriptors: The electron-withdrawing nature of the trifluoromethyl group would significantly impact descriptors like dipole moment and partial atomic charges.

Steric/Topological Descriptors: The size and shape of the molecule, including the bulk of the trifluoromethyl group, would be important.

Hydrophobicity Descriptors: The logP value would be influenced by the trifluoromethyl and amino groups.

Such a model could reveal that the presence of a strong electron-withdrawing group at the 8-position and a hydrogen bond donor at the 4-position are critical for a specific biological activity. This information would be invaluable for designing novel, more potent analogs.

Medicinal Chemistry and Biological Activity Studies of 8 Trifluoromethyl Isoquinolin 4 Amine

Structure-Activity Relationship (SAR) Studies of 8-(Trifluoromethyl)isoquinolin-4-amine Derivatives

Influence of Trifluoromethyl Group on Biological Activity and Selectivity

The trifluoromethyl (CF3) group is a crucial substituent in modern medicinal chemistry due to its unique electronic and steric properties. nih.gov Its incorporation into a molecule can significantly impact lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com

The presence of a trifluoromethyl group at the C-8 position of the isoquinoline (B145761) ring is expected to have several profound effects. The CF3 group is strongly electron-withdrawing, which can alter the pKa of the isoquinoline nitrogen and the C-4 amine, thereby influencing ionization at physiological pH and potential ionic interactions with target proteins. mdpi.com The high metabolic stability of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile. mdpi.com

Furthermore, the lipophilicity of the molecule is generally increased by the addition of a trifluoromethyl group, which can enhance its ability to cross cellular membranes and the blood-brain barrier. mdpi.com This increased lipophilicity can also lead to stronger hydrophobic interactions within the binding pockets of target proteins. In a study on isoxazole-based anticancer agents, the introduction of a trifluoromethyl group led to a nearly 8-fold increase in activity against a human breast cancer cell line, highlighting the potential for this group to significantly enhance biological potency.

The steric bulk of the trifluoromethyl group, while relatively compact, can also play a role in selectivity by favoring binding to proteins with complementary pockets while sterically hindering binding to others. The electronic effects of substituents on the isoquinoline ring have been shown to influence reaction pathways and potentially the biological activity profile. For instance, in the dehydrogenation of 7,8-dihydroisoquinolines, the presence of an electron-withdrawing group like a cyano group at position 8 led to the formation of 1,8-substituted isoquinolines. rsc.org While not a direct measure of biological activity, this demonstrates how substituents at the C-8 position can influence the molecule's chemical behavior.

A search for direct biological data on this compound did not yield specific results. However, the known properties of the trifluoromethyl group suggest that its presence at the C-8 position would likely enhance metabolic stability and membrane permeability, and potentially modulate binding affinity and selectivity for various biological targets.

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Reference |

|---|---|---|

| Hansch Lipophilicity Parameter (π) | +0.88 | mdpi.com |

| Electronegativity (Pauling Scale) | ~3.44 (for fluorine) | mdpi.com |

| van der Waals Radius | Larger than hydrogen, similar to chlorine | mdpi.com |

| Metabolic Stability | High due to strong C-F bonds | mdpi.com |

Role of the C-4 Amine Substituent in Biological Modulation

The amino group is a key functional group in many pharmaceuticals, acting as a hydrogen bond donor and acceptor, and providing a site for salt formation to improve solubility. The position and substitution of the amino group on the isoquinoline ring are critical for determining its biological activity.

An amine at the C-4 position of the isoquinoline nucleus can engage in crucial hydrogen bonding interactions with amino acid residues in the active site of a target protein. This is a common feature in many enzyme inhibitors and receptor ligands. The basicity of the amine can be modulated by the electronic nature of other substituents on the isoquinoline ring. In the case of this compound, the strongly electron-withdrawing trifluoromethyl group at C-8 would be expected to decrease the basicity of the C-4 amine. This modulation could be critical for optimizing binding affinity and selectivity.

While direct studies on this compound are not available, research on related 4-aminoquinoline (B48711) and 4-aminoisoquinoline (B122460) derivatives has demonstrated the importance of the C-4 amino group for various biological activities, including anticancer and antimalarial effects. For instance, certain 4-aminoquinoline derivatives have shown potent antigrowth effects on cancer cell lines.

The nature of the substituent on the C-4 amine can also dramatically alter biological activity. While the parent amine of this compound is unsubstituted, derivatization at this position could lead to a wide range of biological effects. For example, in a series of 4-aminoantipyrine (B1666024) analogues, different benzamido derivatives at the amino group resulted in varied antibacterial, cytotoxic, and anticonvulsant activities. nih.gov

Table 2: Potential Roles of the C-4 Amine in Biological Interactions

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. |

| Ionic Interactions | Can be protonated to form a cation, interacting with negatively charged residues. |

| Site for Derivatization | Allows for the synthesis of analogues with modified properties. |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional analysis of specific biomolecules. The unique properties of the trifluoromethyl group make it a potential reporter group for 19F NMR spectroscopy. 19F NMR is a powerful technique for studying protein structure and dynamics, as there is no endogenous fluorine in biological systems, providing a clear background for observation.

A molecule like this compound, if it were to bind to a specific biological target, could serve as a 19F NMR probe. The chemical shift of the 19F signal is highly sensitive to the local chemical environment, and changes in the signal upon binding could provide information about the binding event and the nature of the binding site.

While there is no specific report of this compound being used as a chemical probe, the principle has been demonstrated with other trifluoromethylated molecules. The development of trifluoromethylated heterocycles for this purpose is an active area of research. nih.gov The synthesis of such probes often involves the direct trifluoromethylation of heterocyclic systems. nih.gov

Exploration in Pre-clinical Models for Mechanistic Insights (non-human, non-disease specific efficacy)

Pre-clinical models are crucial for understanding the mechanism of action of new chemical entities. While no specific preclinical studies on this compound have been reported, studies on related isoquinoline derivatives in non-human models can provide potential mechanistic insights.

For example, isoquinoline alkaloids have been shown to interact with a variety of functional proteins, including serum albumins and enzymes. nih.gov The binding of these compounds can be studied using biophysical techniques to understand the thermodynamics and kinetics of the interaction. Should this compound exhibit affinity for a particular protein, similar studies could elucidate its binding mechanism.

Furthermore, preclinical models can be used to assess the compound's general pharmacokinetic and pharmacodynamic properties. For instance, studies could be conducted in rodents to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the trifluoromethyl group would be expected to influence these properties, potentially leading to increased metabolic stability and central nervous system penetration. mdpi.com

In a study involving isoquinolinequinones derived from Streptomyces albidoflavus, derivatives were evaluated for their cytotoxic activity and their effects on the cell cycle and apoptosis in cancer cell lines. nih.gov While this study does not involve the specific compound of interest, it illustrates the types of mechanistic insights that can be gained from preclinical evaluations of isoquinoline-based compounds.

Derivatization and Analog Development for Functionalization

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence the biological activity of a compound. For 8-(trifluoromethyl)isoquinolin-4-amine, SAR studies would primarily involve the synthesis of analogs with variations at the 4-amino position and substitutions on the aromatic rings.

While direct SAR studies on this compound are not extensively reported in the public domain, strategies from related isoquinoline (B145761) and quinoline (B57606) compounds can be inferred. For instance, N-acylation, N-alkylation, and N-arylation of the 4-amino group are common first steps in generating chemical diversity. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for introducing a wide range of substituents onto the isoquinoline core, provided a suitable handle (e.g., a halogen) is present on the ring. nih.gov

A study on 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids has demonstrated significant antibacterial activity, with the nature of the substituents on the phenyl ring of the hydrazone moiety playing a crucial role in the observed efficacy. mdpi.com This highlights the importance of systematic structural modifications in optimizing biological activity.

Table 1: Representative Synthetic Strategies for Isoquinoline and Quinoline Analog Generation for SAR Studies

| Synthetic Method | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| N-Acylation/N-Alkylation | Reaction of the amino group with acyl chlorides, anhydrides, or alkyl halides to introduce various substituents. | Straightforward derivatization of the 4-amino group to explore the impact of different functional groups on activity. | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig to form C-C and C-N bonds, enabling the introduction of aryl, alkyl, and amino groups to the aromatic core. | Modification of the isoquinoline ring (if pre-functionalized with a halide) to probe the influence of substituents on the aromatic system. | nih.gov |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline. | Synthesis of reduced analogs of this compound to investigate the impact of scaffold saturation. | nih.gov |

| Bischler-Napieralski Reaction | Cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which can be subsequently oxidized. | An alternative route to constructing the isoquinoline core with various substituents. | nih.gov |

Introduction of Spectroscopic Probes and Tags for Imaging and Detection

The inherent fluorescence of some isoquinoline derivatives makes them attractive scaffolds for the development of spectroscopic probes for biological imaging and detection. nih.govmdpi.com The this compound core could be functionalized with fluorophores, chromophores, or other reporter tags to create tools for visualizing biological processes.

The amino group at the 4-position serves as a convenient handle for attaching such tags. For example, it can be reacted with isothiocyanates or N-hydroxysuccinimide (NHS) esters of fluorescent dyes. Alternatively, the isoquinoline ring itself could be modified to enhance its intrinsic fluorescence or to act as a recognition element in a sensor. The design of such probes often involves a recognition moiety, a signaling unit (the fluorophore), and a linker. The interaction of the recognition moiety with a specific analyte can induce a change in the fluorescence properties of the signaling unit, allowing for detection. nih.gov

Conjugation Strategies for Bioconjugate Chemistry Applications

Bioconjugation involves the linking of a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. This strategy is widely used in drug delivery, diagnostics, and proteomics. The 4-amino group of this compound is a prime site for conjugation.

Common conjugation strategies that could be applied include:

Amide bond formation: The amino group can be coupled with a carboxylic acid on a biomolecule or a linker using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

Thiourea (B124793) linkage: Reaction with an isothiocyanate-functionalized molecule forms a stable thiourea bond.

Reductive amination: The amine can be reacted with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable amine linkage.

For more advanced applications, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. To utilize this, the this compound would first need to be functionalized with either an azide (B81097) or an alkyne group.

These conjugation strategies would allow for the attachment of this compound derivatives to targeting moieties for site-specific delivery or to solid supports for applications in affinity chromatography or high-throughput screening.

Chiral Resolution and Enantioselective Derivatization

This compound is an achiral molecule. However, chirality can be introduced through derivatization, which can be critical for biological applications as enantiomers often exhibit different pharmacological activities.

Chirality can be introduced in several ways:

Derivatization with a chiral reagent: The 4-amino group can be reacted with a chiral carboxylic acid or other chiral electrophile to form a pair of diastereomers. These diastereomers can then be separated by chromatography or crystallization. nih.gov

Asymmetric synthesis: A chiral center can be introduced into the isoquinoline ring system during its synthesis. For example, asymmetric hydrogenation of a C=N or C=C bond in a precursor molecule can lead to the formation of a single enantiomer. mdpi.com

Introduction of a chiral side chain: An alkyl or acyl group containing a stereocenter can be attached to the 4-amino group.

Once a racemic mixture of a chiral derivative is obtained, chiral resolution can be performed. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by fractional crystallization. nih.gov Chiral chromatography is another powerful technique for separating enantiomers.

Table 2: Potential Chiral Derivatization and Resolution Strategies

| Strategy | Description | Example from Related Chemistry | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid (or vice versa) to form diastereomeric salts that can be separated by crystallization. | Resolution of racemic tartaric acid with optically active (+)-cinchotoxine. | nih.gov |

| Chiral Derivatizing Agents | Reaction with a chiral agent to form diastereomers that can be separated by standard chromatography. | Use of OPA (o-phthalaldehyde) with a chiral thiol to derivatize and separate racemic amines. | researchgate.net |

| Asymmetric Catalysis | Use of a chiral metal catalyst to stereoselectively synthesize a chiral product from a prochiral precursor. | Asymmetric transfer hydrogenation of imines using chiral diamine ligands to produce chiral amines. | mdpi.com |

Development of Analogs with Tuned Physicochemical Profiles

Basicity (pKa): The basicity of the 4-amino group is influenced by the electron-withdrawing trifluoromethyl group at the 8-position. Further substitution on the aromatic ring can modulate this basicity. For example, the introduction of additional electron-withdrawing groups would decrease the pKa, while electron-donating groups would increase it. The pKa of an amine is a key factor in its solubility and interaction with biological targets. nih.gov

Solubility: Aqueous solubility can be improved by introducing ionizable groups (e.g., carboxylic acids, additional amines) or polar functional groups that can participate in hydrogen bonding (e.g., alcohols, amides).

Systematic modification of the this compound structure allows for the creation of analogs with an optimized balance of physicochemical properties for a desired application.

Analytical Method Development for 8 Trifluoromethyl Isoquinolin 4 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 8-(Trifluoromethyl)isoquinolin-4-amine from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity determination and quantification of non-volatile, polar compounds like this compound. A stability-indicating HPLC method is essential to separate the main component from any potential process-related impurities and degradation products formed under stress conditions. nih.gov

Method development for this compound would typically start with reversed-phase chromatography, which is well-suited for moderately polar molecules. The aromatic isoquinoline (B145761) core and the polar amine group dictate the choice of stationary and mobile phases. Given the aromatic nature of the compound, a phenyl-based column could offer alternative selectivity to a standard C18 column by providing π-π interactions. nih.gov A polar-embedded or end-capped C18 column can also be effective in reducing peak tailing, a common issue with basic compounds like amines.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of an aqueous component (often with a buffer to control the ionization state of the amine) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Using a buffer with a pH between 3 and 6 would ensure the primary amine is protonated, which can improve peak shape and retention on reversed-phase columns. oup.com Additives like trifluoroacetic acid (TFA) are often used as ion-pairing agents to further enhance peak symmetry. nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector, set at a wavelength of maximum absorbance for the isoquinoline chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | PDA/UV at ~254 nm and ~280 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (1:1) |

This table presents a hypothetical starting point for method development based on common practices for similar aromatic amines and isoquinoline derivatives. nih.govresearchgate.netoup.com

Gas Chromatography (GC) is typically reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. bre.com Therefore, analysis usually requires a derivatization step to convert the polar primary amine into a more volatile and less polar derivative. researchgate.net

Acylation or silylation are common derivatization strategies for amines. For instance, reacting the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a derivative suitable for GC analysis. These derivatives exhibit improved peak shapes and thermal stability. researchgate.net

The GC method would employ a capillary column, such as a 5% phenyl-polysiloxane (e.g., HP-5 or equivalent), which provides good selectivity for aromatic compounds. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Simultaneous Separation and Identification

Hyphenated techniques, which couple a separation technique with mass spectrometry, are indispensable for structural confirmation and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds like this compound. rsc.org It combines the separation capabilities of HPLC with the high sensitivity and specificity of MS detection. For method development, an electrospray ionization (ESI) source in positive ion mode would be highly effective, as the primary amine group is readily protonated. youtube.com The mobile phase used for HPLC would need to be MS-compatible, typically using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid instead of non-volatile salts like phosphate. sielc.com LC-MS/MS, using a triple quadrupole or Q-TOF mass analyzer, allows for the definitive identification of the parent compound and characterization of unknown impurities by analyzing their fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) would be used for the analysis of the derivatized compound. Following separation on the GC column, the eluting derivatives are ionized, typically by electron ionization (EI), and their mass-to-charge ratios are measured. nih.gov The resulting mass spectra provide a molecular fingerprint that can confirm the identity of the analyte and help elucidate the structures of any volatile impurities. researchgate.net

Table 2: Potential Hyphenated Technique Parameters

| Technique | Parameter | Suggested Conditions |

|---|---|---|

| LC-MS | Ionization | Electrospray Ionization (ESI), Positive Mode |

| Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |

| GC-MS | Derivatization | Acylation (e.g., with TFAA) |

| Ionization | Electron Ionization (EI), 70 eV |

This table outlines typical starting parameters for hyphenated techniques based on established methods for aromatic amines and heterocyclic compounds. nih.govnih.gov

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of a pure substance, provided it contains a suitable chromophore. The fused aromatic ring system of isoquinoline in this compound provides strong UV absorbance. nist.gov

A quantitative method can be developed by identifying the wavelength of maximum absorbance (λmax) from a UV-Vis spectrum of the compound in a suitable solvent. researchgate.net The concentration of the analyte in a sample solution can then be determined by measuring its absorbance at this λmax and applying the Beer-Lambert law. This method is particularly useful for rapid assays of bulk material or in dissolution testing, but it lacks the specificity of chromatographic methods and is only suitable for samples with no interfering, UV-absorbing impurities. Studies on similar isoquinoline derivatives show characteristic absorption maxima that can be exploited for this purpose. nih.govnih.gov

Table 3: Illustrative UV-Vis Spectral Data for Isoquinoline Scaffolds

| Compound Type | Solvent | Reported Absorption Maxima (λmax, nm) |

|---|---|---|

| 5-Substituted Isoquinolines | Benzene (B151609) | ~270, ~315, ~330 |

Data adapted from studies on similar isoquinoline structures to suggest potential absorption regions for this compound. researchgate.netnih.gov

Development of Derivatization Reagents for Enhanced Detection

While the native UV absorbance of this compound is likely sufficient for HPLC-UV detection at moderate concentrations, derivatization can be employed to significantly enhance detection sensitivity, especially for trace-level analysis. libretexts.org This involves reacting the primary amine with a labeling reagent to attach a highly responsive tag.

For fluorescence detection, reagents like Dansyl Chloride, o-Phthalaldehyde (OPA) with a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used. researchgate.net These reagents react with the primary amine to form highly fluorescent derivatives, allowing for quantification at much lower levels than UV detection. nih.gov For enhanced UV detection, chromophoric tags can be introduced. libretexts.org The choice of reagent depends on the reaction conditions, stability of the derivative, and the absence of interference from excess reagent. nih.gov

Table 4: Common Derivatization Reagents for Primary Amines

| Reagent | Target Group | Detection Method |

|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence |

| Dansyl Chloride | Primary/Secondary Amine | Fluorescence |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amine | Fluorescence |

This table lists widely used derivatization reagents applicable to the primary amine functional group of the target compound. researchgate.net

Quality Control and Reference Standard Development

A well-characterized reference standard is the cornerstone of all quantitative analytical work, ensuring the accuracy and reliability of results. cellandgene.com For a novel compound like this compound, a reference standard is not commercially available from pharmacopeial sources (e.g., USP) and must be custom synthesized and qualified. mriglobal.orgusp.org

The development process for a primary reference standard involves several key stages:

Synthesis and Purification: A batch of the compound is synthesized and purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization: The purified material undergoes rigorous testing to confirm its identity and structure. This typically includes Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and elemental analysis.

Purity Assignment: The purity of the reference standard is determined using a mass balance approach, which involves quantifying impurities by multiple independent methods. HPLC is used to determine the percentage of organic impurities, GC may be used for residual solvents, Karl Fischer titration for water content, and thermogravimetric analysis for non-volatile inorganic residue (ash). youtube.com

Documentation and Management: A comprehensive certificate of analysis is generated, detailing all characterization data and the assigned purity value. The reference standard must be stored under controlled conditions to prevent degradation, and its stability is monitored over time through a requalification program. mriglobal.org

Table 5: Typical Tests for Reference Standard Characterization

| Test | Purpose |

|---|---|

| ¹H and ¹³C NMR | Structural confirmation and identification |

| Mass Spectrometry (MS) | Molecular weight and formula confirmation |

| FTIR Spectroscopy | Confirmation of functional groups |

| HPLC (Purity Method) | Quantification of organic impurities |

| Karl Fischer Titration | Determination of water content |

| Residual Solvent Analysis (GC) | Quantification of volatile solvents |

| Elemental Analysis | Confirmation of elemental composition (C, H, N) |

This table outlines the essential analytical tests required to qualify a new chemical entity as a reference standard. mriglobal.orgusp.org

Emerging Applications and Future Research Trajectories

Application as a Scaffold in Advanced Materials Science

The intrinsic properties of the 8-(trifluoromethyl)isoquinolin-4-amine scaffold, such as enhanced thermal stability and chemical resistance, make it a promising candidate for the development of advanced materials. The trifluoromethyl group is known to increase lipophilicity and oxidative stability, which are desirable characteristics for materials used in demanding environments.

Coatings and Polymers with Enhanced Properties:

Derivatives of trifluoromethylated quinolines and isoquinolines are being explored for their potential in creating high-performance coatings and polymers. nih.gov While specific research on this compound is still emerging, related compounds have shown promise. For instance, the incorporation of trifluoromethyl groups into polymer backbones can significantly enhance their thermal and chemical resistance. nih.gov This suggests that polymers derived from or incorporating this compound could exhibit superior durability and performance. Future research is expected to focus on synthesizing and characterizing such polymers, evaluating their mechanical, thermal, and chemical properties for applications in aerospace, electronics, and protective coatings.

Contributions to Novel Synthetic Methodology Development

The unique reactivity of the this compound scaffold makes it a valuable building block in organic synthesis. Its structural features can be exploited to develop new synthetic methods and access novel chemical entities. nih.govevitachem.com

The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry, and the development of efficient methods for its synthesis and functionalization is an active area of research. nih.gov Novel synthetic methodologies that utilize the this compound core could provide access to a diverse range of compounds with potential biological activities. For example, the amino group at the 4-position can serve as a handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecules. researchgate.net

Recent advancements in synthetic chemistry have focused on the development of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to functionalize heterocyclic compounds. The this compound scaffold presents an interesting substrate for such transformations, and future research in this area could lead to the discovery of new and efficient synthetic routes to valuable molecules. nih.gov

Exploration in Agrochemical Research as Active Scaffolds

The search for new and effective agrochemicals is a continuous effort to address the challenges of food security and pest management. Trifluoromethylated heterocyclic compounds have a proven track record in the agrochemical industry, with many successful products containing this motif.

Potential as Herbicides and Fungicides:

The trifluoromethyl group is known to enhance the biological activity of many agrochemicals. While direct studies on the herbicidal or fungicidal activity of this compound are limited, the general class of trifluoromethylated quinolines has shown promise. The introduction of a trifluoromethyl group can influence a molecule's uptake, transport, and metabolic stability in plants and fungi, leading to improved efficacy.

Future research will likely involve the synthesis and screening of a library of derivatives of this compound to evaluate their potential as herbicides and fungicides. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective activity, paving the way for the development of new crop protection agents.

Role in the Discovery of Novel Biological Tools and Probes

The unique photophysical properties of certain fluorinated heterocyclic compounds make them attractive candidates for the development of biological tools and probes. These tools are essential for studying complex biological processes at the molecular level.

The isoquinoline scaffold itself is found in many natural products with interesting biological activities. nih.gov The introduction of a trifluoromethyl group and an amino group can modulate these properties and introduce new functionalities. For instance, the amino group can be used to attach the molecule to other biomolecules, while the trifluoromethyl group can influence its cellular uptake and distribution.

Fluorescent Probes for Biological Imaging:

Closely related compounds, such as 4-amino-8-(trifluoromethyl)quinoline, have been utilized in the creation of fluorescent probes for biological imaging. nih.gov These probes can be used to visualize cellular processes and track the localization of specific molecules within cells. The fluorescence properties of this compound are yet to be fully explored, but it holds potential as a scaffold for the design of new fluorescent probes with tailored properties, such as specific targeting and enhanced photostability. The development of such probes would greatly contribute to our understanding of cell biology and disease mechanisms.

Prospects for Interdisciplinary Research Collaborations

The diverse potential applications of this compound highlight the need for interdisciplinary research collaborations. The successful development of new technologies and products based on this compound will require expertise from various fields, including chemistry, materials science, biology, and engineering.

For example, the development of new polymers with enhanced properties will require collaboration between synthetic chemists and materials scientists. Similarly, the discovery of new agrochemicals will necessitate partnerships between chemists and plant scientists. The development of novel biological probes will involve collaborations between chemists, biologists, and imaging specialists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.